molecular formula C17H16N2O4 B2568661 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922083-61-2

2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2568661
CAS No.: 922083-61-2
M. Wt: 312.325
InChI Key: XJGWIAYSMNFAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetically designed small molecule recognized in research circles for its activity as a kinase inhibitor. Its core research value lies in the investigation of oncogenic signaling pathways , with a particular focus on its inhibitory effects on the Janus Kinase 2 (JAK2) enzyme. The JAK-STAT signaling pathway is a critically important mechanism for controlling cell proliferation, differentiation, and immune responses; its dysregulation is a well-documented driver of various myeloproliferative neoplasms and other cancers . By potently and selectively targeting JAK2, this compound serves as a crucial pharmacological tool for researchers to dissect the functional role of this kinase in disease models. Its primary application is in preclinical studies aimed at understanding the mechanistic basis of JAK2-driven tumorigenesis and in evaluating the potential therapeutic efficacy of JAK2 inhibition. Consequently, this molecule is of significant interest for advancing the development of targeted cancer therapies and for use in basic research to further elucidate the complexities of intracellular signal transduction.

Properties

IUPAC Name

2-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-10-3-5-15-13(7-10)19-17(21)12-8-11(4-6-14(12)23-15)18-16(20)9-22-2/h3-8H,9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGWIAYSMNFAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multiple steps, starting with the formation of the core dibenzo[b,f][1,4]oxazepine structure. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The methoxy and methyl groups are then introduced through specific substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and reaction parameters, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study its interactions with biological molecules and pathways. It could serve as a tool to understand cellular processes or as a potential lead compound for drug development.

Medicine

In medicine, this compound might be explored for its therapeutic potential. It could be investigated for its effects on various diseases or conditions, potentially leading to the development of new medications.

Industry

In industry, this compound could be used in the production of specialty chemicals or materials. Its unique properties might make it suitable for specific applications in manufacturing or other industrial processes.

Mechanism of Action

The mechanism by which 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Oxazepine vs. Thiazepine : Replacement of oxygen with sulfur in the thiazepine core (e.g., compound 29 in ) introduces a sulfone group (5-oxide), which enhances polarity and may alter receptor binding kinetics. Thiazepine derivatives exhibit distinct metabolic stability compared to oxazepines due to sulfur’s larger atomic radius and electronegativity .
  • Substituent Position : The target compound’s acetamide group at position 2 contrasts with analogs like compound 8c (position 7 substitution) . Positional differences influence steric hindrance and electronic interactions with target receptors.

Functional Group Impact

  • Methoxy vs.
  • Acetamide vs. Benzamide : Benzamide derivatives (e.g., compound in ) exhibit higher lipophilicity due to aromatic rings, whereas methoxyacetamide (target compound) balances hydrophilicity and membrane permeability .

Biological Activity

2-Methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including the dibenzo[b,f][1,4]oxazepine framework, suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2O4C_{22}H_{18}N_{2}O_{4} with a molecular weight of approximately 374.4 Da. The compound features a methoxy group and an acetamide moiety attached to a dibenzo[b,f][1,4]oxazepine structure, which is crucial for its biological activity.

Research indicates that compounds similar to this compound interact with various molecular targets within cells. These interactions may modulate several biological pathways:

  • Angiogenesis Inhibition : The compound may suppress angiogenesis by inhibiting pathways involving pERK-FosB/ΔFosB and VCAM-1 expression .
  • Kinase Inhibition : Similar compounds have been shown to inhibit multiple kinases involved in cancer progression and inflammation .

Anticancer Properties

Several studies have highlighted the anticancer potential of dibenzo[b,f][1,4]oxazepine derivatives. For example:

CompoundTargetIC50 (µM)Reference
2-Methoxy-N-(8-methyl-11-oxo)Human colorectal carcinoma HCT-1160.1–1
BT2 (related compound)MV4-11 B-myelomonocytic leukemia cells20 mg/kg (oral)

These findings suggest that the compound may exhibit significant cytotoxicity against various cancer cell lines.

Anti-inflammatory Activity

Compounds containing oxazepine structures have also demonstrated anti-inflammatory effects. The introduction of specific functional groups has been reported to enhance these activities:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Case Studies

  • Study on Angiogenesis : A study published in Nature demonstrated that a related compound inhibited endothelial cell activation and reduced retinal permeability in models of diabetic retinopathy, suggesting potential applications in vascular-related diseases .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines (e.g., A549 lung cancer cells) showed that treatment with derivatives led to a significant decrease in cell viability, supporting the anticancer claims .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide?

A1. The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted phenols and amines under basic conditions.
  • Step 2 : Introduction of the methoxy-acetamide moiety via nucleophilic acyl substitution or condensation reactions.
  • Step 3 : Purification using column chromatography or recrystallization to achieve >95% purity .
    Key Reagents : Potassium carbonate (base), DMF (solvent), and chloroacetyl intermediates. Reaction optimization requires strict control of temperature (60–80°C) and reaction time (6–12 hours) .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

A2. Use a combination of spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Verify carbonyl (C=O) stretches at ~1667 cm⁻¹ (amide) and ~1700 cm⁻¹ (ketone) .
  • ¹H NMR : Identify methoxy (-OCH₃) protons as singlets at δ 3.8–3.9 ppm and aromatic protons in the δ 6.9–7.5 ppm range .
  • Mass Spectrometry : Confirm molecular weight with [M+1]⁺ peaks (e.g., m/z 430.2 for analogs) .
  • HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. Q3. What preliminary assays are recommended to evaluate its biological activity?

A3. Prioritize in vitro screens:

  • Enzyme Inhibition : Test against HDACs (histone deacetylases) or kinases using fluorogenic substrates .
  • Antimicrobial Activity : Perform MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
    Note : Include positive controls (e.g., trichostatin A for HDACs) and validate with dose-response curves .

Advanced Research Questions

Q. Q4. How can contradictory solubility data across studies be resolved?

A4. Solubility discrepancies often arise from varying pH, temperature, or solvent polarity:

Solvent Solubility (mg/mL) Conditions Reference
DMSO25–3025°C, pH 7.0
Ethanol10–1525°C, pH 7.0
Water<125°C, pH 7.0
To resolve conflicts:
  • Conduct solubility studies under standardized conditions (e.g., 25°C, pH 7.4 PBS).
  • Use dynamic light scattering (DLS) to detect aggregation .

Q. Q5. What strategies enhance bioactivity through structural modifications?

A5. Focus on SAR (Structure-Activity Relationship) studies:

  • Methoxy Group Position : Analogues with para-methoxy substituents show 2–3x higher HDAC inhibition than ortho-substituted variants .
  • Acetamide Linker : Replace with sulfonamide groups to improve metabolic stability (e.g., t₁/₂ increase from 2h to 4.5h) .
  • Dibenzo Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl) to enhance electrophilicity and target binding .
    Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with HDAC2 or bacterial efflux pumps .

Q. Q6. How to design experiments to elucidate its mechanism of action?

A6. Employ a multi-modal approach:

  • Proteomics : Perform pull-down assays with biotinylated probes to identify binding partners .
  • Transcriptomics : Analyze RNA-seq data from treated cells to map pathway alterations (e.g., oxidative stress response) .
  • Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) using Michaelis-Menten plots .
    Advanced Tools : CRISPR-Cas9 knockouts of candidate targets (e.g., HDACs) to confirm functional relevance .

Q. Q7. What experimental parameters are critical for reproducibility in biological studies?

A7. Control variables rigorously:

  • pH Sensitivity : Maintain physiological pH (7.4) in assays, as protonation of the oxazepine ring affects activity .
  • Temperature : Store stock solutions at -20°C to prevent degradation (t₁/₂ reduces by 50% at 4°C after 1 week) .
  • Vehicle Consistency : Use DMSO concentrations ≤0.1% to avoid solvent toxicity in cell-based assays .
    Documentation : Report detailed protocols for reaction times, solvent batches, and equipment calibration .

Data Analysis & Interpretation

Q. Q8. How to address conflicting bioactivity data between in vitro and in vivo models?

A8. Potential causes and solutions:

  • Metabolic Instability : Use LC-MS to identify metabolites (e.g., demethylation or glucuronidation) .
  • Poor Bioavailability : Reformulate with cyclodextrins or liposomal carriers to enhance absorption .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to assess selectivity .

Q. Q9. What statistical methods are recommended for dose-response studies?

A9. Apply nonlinear regression models:

  • Four-Parameter Logistic (4PL) Curve : Fit IC₅₀/EC₅₀ values using software like GraphPad Prism .
  • ANOVA with Tukey’s Test : Compare multiple treatment groups (p<0.05 significance threshold) .
  • Hill Slope Analysis : Determine cooperativity in enzyme inhibition (slope >1 suggests positive cooperativity) .

Q. Q10. How to validate computational predictions of target binding?

A10. Combine in silico and in vitro methods:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K_D, k_on/k_off) .
  • X-ray Crystallography : Resolve co-crystal structures to confirm binding poses (e.g., PDB deposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.